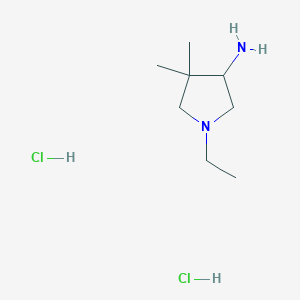

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-ethyl-4,4-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-4-10-5-7(9)8(2,3)6-10;;/h7H,4-6,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGASJIUTCJOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of 4,4-dimethylpyrrolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

N-Alkylation Reactions

The compound participates in N-alkylation under microwave-assisted conditions, forming complex heterocyclic structures. A key example involves its reaction with 5-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine in N,N-dimethylacetamide (DMA) at 140°C ( ):

| Yield | Catalyst/Solvent | Temperature/Time | Product Application |

|---|---|---|---|

| 61% | DIPEA/DMA | 140°C, 0.5h (microwave) | Intermediate for kinase inhibitors |

This reaction highlights the compound’s role in synthesizing pharmacologically active molecules through nucleophilic substitution.

Nucleophilic Substitution with Aliphatic Amines

In dichloromethane at room temperature, it reacts with sulfonamide derivatives via nucleophilic substitution , yielding pyrrolidine-enriched sulfonamides ( ):

| Yield | Conditions | Key Interaction |

|---|---|---|

| 63.5% | DIPEA/CH₂Cl₂, 18h, 20°C | Formation of C–N bond with retention of stereochemistry |

Steric hindrance from the 4,4-dimethyl groups slows reaction kinetics compared to less-substituted analogs.

Acylation and Redox Reactions

Though not directly documented for this compound, structurally similar pyrrolidine amines undergo:

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Oxidation : Conversion to pyrrolidinone derivatives under strong oxidizing agents (e.g., KMnO₄) ().

Solvent and Temperature Effects

Experimental data demonstrate solvent-dependent efficiency ( ):

| Solvent | Reaction Type | Yield Improvement |

|---|---|---|

| Ethanol | Multicomponent synthesis | 77% vs. 70% (acetic acid) |

| DMA | Microwave N-alkylation | 61% (vs. <50% in THF) |

Ethanol enhances proton transfer in acid-catalyzed reactions, while polar aprotic solvents (e.g., DMA) stabilize transition states in alkylation.

Steric and Electronic Influences

-

Steric effects : The 4,4-dimethyl groups reduce accessibility to the amine lone pair, requiring elevated temperatures for reactions ().

-

Basicity : pKa ~9.5 (estimated), making it less nucleophilic than primary amines but reactive under acidic/basic catalysis ().

Mechanistic Insights from DFT Studies

Density Functional Theory (DFT) calculations on analogous reactions reveal:

Scientific Research Applications

Pharmacological Applications

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride has been studied for its role as a precursor in the synthesis of various bioactive compounds. Its structural properties allow it to function effectively in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been incorporated into the synthesis of dual inhibitors targeting bacterial topoisomerases, which are essential for bacterial DNA replication. These inhibitors have shown broad-spectrum activity against resistant strains such as Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antibacterial Efficacy of Derived Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | E. faecalis | 0.5 µg/mL |

| Compound D | S. aureus | 0.25 µg/mL |

| Compound F | K. pneumoniae | 1 µg/mL |

Organic Synthesis Applications

The compound is also utilized in various synthetic pathways to create more complex molecules. It serves as a building block in the synthesis of amines and other nitrogen-containing compounds. For instance, its reaction with acyl chlorides has been explored to yield diverse amides and related compounds .

Synthesis Examples

- Reaction with Acyl Chlorides : The compound can react with acyl chlorides to produce N-acyl derivatives, which are useful in drug development.

- Formation of Peptide Deformylase Inhibitors : It has been applied in synthesizing peptide deformylase inhibitors that show promise in treating bacterial infections .

Therapeutic Potential

The compound's structural characteristics suggest potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of this compound can act on histamine receptors, which are implicated in various CNS disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound.

Case Study 1: Antibacterial Inhibition

A study evaluated the antibacterial properties of synthesized derivatives based on this compound against multidrug-resistant bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, making them candidates for further development .

Case Study 2: CNS Drug Development

Another research initiative focused on developing selective allosteric inhibitors targeting protein methyltransferases using derivatives of this compound. The study found that these compounds exhibited high selectivity and potency, suggesting their potential as therapeutic agents for CNS disorders .

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate receptors by mimicking the action of endogenous ligands, leading to downstream signaling events .

Comparison with Similar Compounds

Table 1: Comparative Overview of Amine Salts

Key Differences and Similarities

Structural Features :

- Pyrrolidine Derivatives : The target compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride both contain pyrrolidine rings but differ in substituents. The latter includes a pyridine ring, increasing aromaticity and molecular weight (236.14 vs. ~215.0 g/mol) .

- Aromatic Diamines : 3,3'-Dimethylbenzidine dihydrochloride (C₁₄H₁₈Cl₂N₂) is a benzidine derivative with two aromatic rings, enabling applications in dyes and polymers, unlike aliphatic pyrrolidine derivatives .

- Azoamidines : Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride contain reactive azo (-N=N-) groups, making them effective radical initiators in polymerization, a role distinct from pyrrolidine amines .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., target compound, benzidine derivative) generally exhibit higher solubility in aqueous media compared to hydrochloride salts (e.g., 5-bromo-4-methylpyridin-3-amine hydrochloride) due to increased ionic character .

Applications :

- Building Blocks : The target compound and 5-bromo-4-methylpyridin-3-amine hydrochloride (95% purity) are used as synthetic intermediates, but the latter’s pyridine ring facilitates coordination chemistry .

- Pharmaceuticals : 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride’s fused heterocyclic structure enhances its utility in drug discovery, unlike the aliphatic target compound .

Biological Activity

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a pyrrolidine derivative known for its structural features that may influence its biological properties. The compound is characterized by the presence of an ethyl group and two methyl groups on the pyrrolidine ring, which can affect its interaction with biological targets.

Biological Activity

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that similar pyrrolidine derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Enterococcus faecalis | 64 µg/mL |

| 1-Ethyl-4-methylpyrrolidin-3-amine | Escherichia coli | 128 µg/mL |

Mechanism of Action:

The mechanism by which this compound exerts its biological effects may involve enzyme inhibition. Similar compounds have been documented to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bacterial cell death and has been a focal point in developing new antibacterial agents.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of pyrrolidine derivatives on bacterial topoisomerases demonstrated that compounds with structural similarities to this compound showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from Escherichia coli. The IC50 values were reported to be below 32 nM for DNA gyrase, indicating potent inhibitory activity.

Case Study 2: Cytotoxic Effects

In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy. The specific pathways involved remain to be fully elucidated but may include modulation of apoptotic signaling pathways.

Comparative Analysis

To further understand the biological activity of this compound, it is insightful to compare it with other similar compounds:

Table 2: Comparative Biological Activities

| Compound | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | High (10 µM) |

| 1-Methylpyrrolidine | Low | Moderate (25 µM) |

| 2-Methylpyrrolidine | High | Low (50 µM) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride, and how can purity be validated?

- Methodology : The compound is synthesized via alkylation or reductive amination of pyrrolidine precursors, followed by dihydrochloride salt formation using HCl. Purification typically involves recrystallization or column chromatography. Purity validation requires analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure solvent compatibility and monitor reaction intermediates using thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow standard hazardous chemical handling procedures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes. In case of ingestion, seek medical attention and provide SDS documentation (e.g., hazard classifications from analogous dihydrochloride compounds) .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Methodology : The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating in vitro assays (e.g., cell culture or enzymatic studies). Stability testing under varying pH (1–7.4) and temperature (4–40°C) using accelerated degradation studies (ICH guidelines) can identify optimal storage conditions. Compare dissolution profiles via UV-Vis spectroscopy or mass spectrometry .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing the synthesis yield of this compound?

- Methodology : Implement factorial design (e.g., 3² factorial) to evaluate critical parameters:

- Variables : Reaction time, temperature, and molar ratios of precursors.

- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize yield. Use HPLC to quantify product formation and impurity levels .

Q. How can researchers resolve contradictions in stability data under varying humidity conditions?

- Methodology : Conduct dynamic vapor sorption (DVS) studies to assess hygroscopicity. Pair with thermogravimetric analysis (TGA) to quantify water uptake and differential scanning calorimetry (DSC) to detect phase transitions. For conflicting results, validate via long-term stability trials (25°C/60% RH) with periodic sampling over 6–12 months .

Q. What analytical techniques are most robust for characterizing degradation products of this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify degradation byproducts (e.g., dealkylated or oxidized species). For in vivo studies, employ radiolabeled analogs (³H or ¹⁴C) to track metabolic pathways in plasma/tissue samples .

Q. How does the compound interact with lipid membranes or protein targets in computational modeling studies?

- Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the compound’s structure via quantum mechanical calculations (DFT). Validate docking predictions (e.g., with pyrrolidine-binding enzymes) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Formulation & Application Challenges

Q. What formulation strategies mitigate pH-dependent degradation of the dihydrochloride salt in oral dosage forms?

- Methodology : Use enteric coatings (e.g., Eudragit®) to protect against gastric acidity. For sustained release, embed in hydroxypropyl methylcellulose (HPMC) matrices. Conduct dissolution testing in simulated gastric/intestinal fluids (USP apparatus) to validate performance .

Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up?

- Methodology : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.